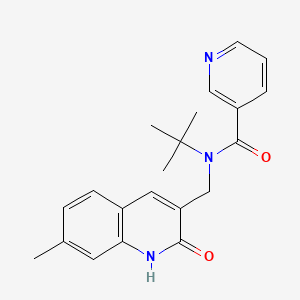
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, also known as BMN-673, is a potent PARP1/2 inhibitor that has gained significant attention in recent years due to its potential applications in cancer therapy. PARP1/2 inhibitors have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancer, by targeting DNA repair mechanisms.
Wirkmechanismus
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide works by inhibiting PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. When DNA damage occurs, PARP1/2 is activated and recruits other proteins to the site of damage to repair it. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, induce DNA damage, and increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide for lab experiments is its high potency and selectivity for PARP1/2. This makes it an ideal tool for studying the role of PARP1/2 in DNA repair and cancer therapy. However, one of the limitations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is its high cost, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. One area of research is the development of combination therapies that include N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide and other cancer drugs. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. Additionally, there is a need for further research on the long-term safety and efficacy of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide in clinical trials.
Synthesemethoden
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-hydroxy-7-methylquinoline with tert-butyl chloroacetate, which results in the formation of tert-butyl-2-(quinolin-3-yl) acetate. The second step involves the reaction of tert-butyl-2-(quinolin-3-yl) acetate with 2-chloronicotinoyl chloride, which results in the formation of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide. The final step involves the reaction of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide with sodium borohydride, which results in the formation of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has shown significant potential in cancer therapy due to its ability to inhibit PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents cancer cells from repairing DNA damage, leading to their death. Several preclinical studies have shown that N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is effective in treating various cancers, including breast, ovarian, and prostate cancer.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-8-15-11-17(19(25)23-18(15)10-14)13-24(21(2,3)4)20(26)16-6-5-9-22-12-16/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUESIRLMGFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CN=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
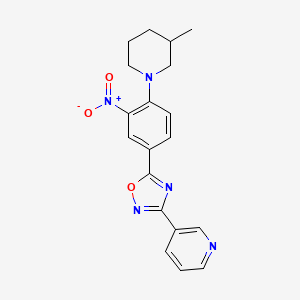
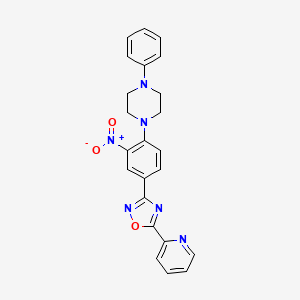
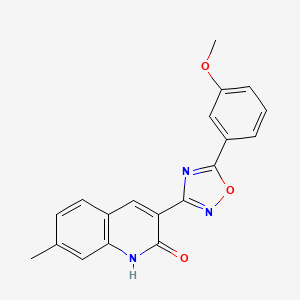
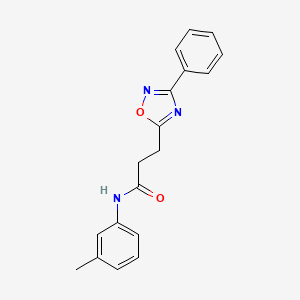
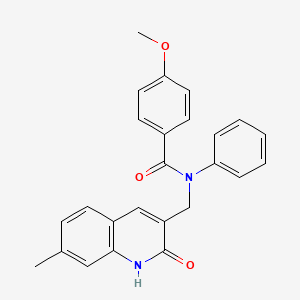
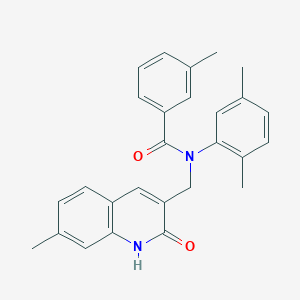

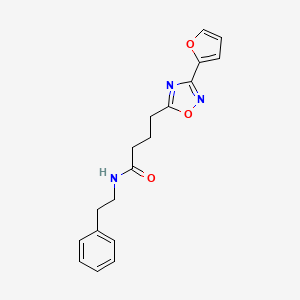
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)

